![molecular formula C15H10N2O2S B406112 N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine](/img/structure/B406112.png)
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine is an organic compound with the molecular formula C15H10N2O2S and a molecular weight of 282.3 g/mol This compound is characterized by the presence of a naphthalene ring and a thienyl ring, connected through a methylene bridge with an amine group
準備方法
The synthesis of N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine involves several steps, typically starting with the preparation of the naphthyl and thienyl precursors. One common method involves the condensation of 1-naphthylamine with 5-nitro-2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, due to the electron-donating nature of the amine group.
Condensation: The methylene bridge allows for further condensation reactions with other aldehydes or ketones, forming more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes and pigments, owing to its vibrant color and stability.
作用機序
The mechanism by which N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions .
類似化合物との比較
N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine can be compared to other similar compounds, such as:
2-Naphthyl-[(5-nitro-2-thienyl)methylene]amine: Similar structure but with the naphthyl group in a different position, leading to different reactivity and applications.
1-Naphthyl-[(4-nitro-2-thienyl)methylene]amine:
1-Naphthyl-[(5-amino-2-thienyl)methylene]amine: The amino group instead of the nitro group results in different biological activities and applications
特性
分子式 |
C15H10N2O2S |
|---|---|
分子量 |
282.3g/mol |
IUPAC名 |
N-naphthalen-1-yl-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)15-9-8-12(20-15)10-16-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChIキー |
RIZQIHSQTLYUGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B406030.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B406032.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B406033.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B406034.png)
![N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B406035.png)
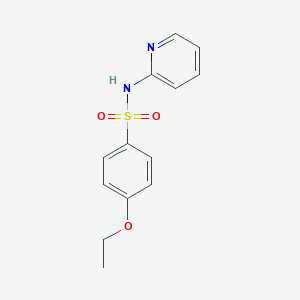
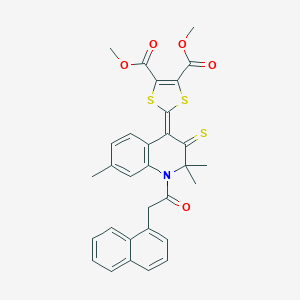
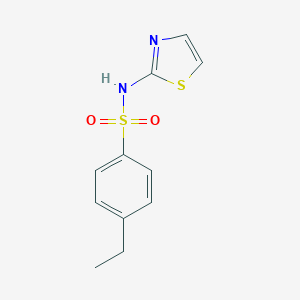
![2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406042.png)
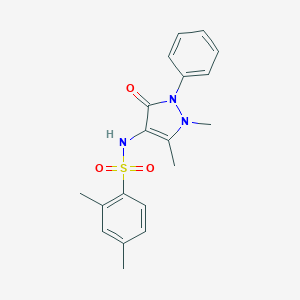
![2-[2-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406045.png)
![DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B406048.png)
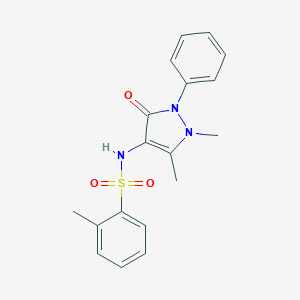
![Dimethyl 2-[2,2,8-trimethyl-1-(2-phenylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B406052.png)
